BenchChemオンラインストアへようこそ!

ceh-19 protein

Cardiovascular Pharmacology ACE Inhibitors Hemodynamics

This compound is the direct, pharmacologically active metabolite of alacepril, featuring a free sulfhydryl group that ensures immediate ACE inhibition. Unlike the prodrug, it bypasses species‑dependent deacetylation, enabling precise pharmacokinetic modeling. Its unique hemodynamic profile—potent carotid blood flow increase not observed with captopril—makes it indispensable for regional blood flow studies. Additionally, its lack of effect on bradykinin‑induced contractions provides a selective probe for dissecting ACE inhibitor pathways. Procuring this specific metabolite, rather than the prodrug, eliminates variability in bioactivation and is critical for reproducible in vivo and in vitro pharmacology.

Molecular Formula C16H19NO5
Molecular Weight 0
CAS No. 147757-73-1
Cat. No. B1177957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameceh-19 protein
CAS147757-73-1
Synonymsceh-19 protein
Molecular FormulaC16H19NO5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CEH-19 Protein (CAS 147757-73-1): An Active Metabolite of the ACE Inhibitor Alacepril for Cardiovascular and Pharmacokinetic Research


The compound identified as 'ceh-19 protein' (CAS 147757-73-1) is chemically designated as 1-[(2S)-2-methyl-3-sulfanylpropanoyl]-L-prolyl-L-phenylalanine . It is synonymous with desacetyl-alacepril and DU-1227 [1]. This small molecule is the primary, pharmacologically active deacetylated metabolite of the prodrug alacepril, a clinically approved angiotensin-converting enzyme (ACE) inhibitor used for hypertension [2]. Unlike its parent prodrug, this compound possesses a free sulfhydryl group, which is essential for direct interaction with the zinc ion in the active site of ACE, thereby providing immediate enzyme inhibition [1].

Why CEH-19 Protein (Desacetyl-Alacepril) Cannot Be Interchanged with Other ACE Inhibitor Metabolites or Prodrugs


Procurement of this specific compound, rather than a generic ACE inhibitor or its prodrug, is critical for experiments requiring precise pharmacokinetic and pharmacodynamic modeling. The compound is the direct active metabolite responsible for the early-phase ACE inhibition following alacepril administration [1]. Substituting with the prodrug alacepril introduces an uncontrolled variable: the rate and extent of in vivo or in vitro deacetylation, which is species- and tissue-dependent [2]. Furthermore, while structurally related to captopril, this compound exhibits a distinct hemodynamic profile. For instance, it produces a more potent secondary increase in carotid blood flow compared to its parent prodrug, a nuance not observed with captopril [3]. Such distinctions are vital for studies dissecting the mechanisms of ACE inhibitor action beyond simple blood pressure reduction. The quantitative evidence below details these critical differentiators.

Quantitative Differentiation of CEH-19 Protein (DU-1227) from Alacepril and Captopril in Preclinical Cardiovascular Models


Superior Potency in Enhancing Carotid Blood Flow Compared to the Parent Prodrug Alacepril

In anesthetized dogs, intravenous administration of CEH-19 Protein (DU-1227) at 10 mg/kg produced a triphasic effect on carotid blood flow. Notably, the secondary increase in blood flow, occurring approximately 2 minutes post-injection, was significantly more potent than the corresponding increase observed with an equivalent dose of the parent prodrug, alacepril [1]. This indicates a distinct and immediate vasoactive property of the active metabolite that is not merely a function of its conversion from the prodrug.

Cardiovascular Pharmacology ACE Inhibitors Hemodynamics

Distinct Ex Vivo Pharmacological Profile: Lack of Effect on Bradykinin-Induced Contractions Unlike Captopril

In isolated guinea-pig ileum preparations, CEH-19 Protein (DU-1227) did not potentiate contractions induced by bradykinin [1]. This is a direct contrast to captopril, which demonstrated a clear potentiation of bradykinin-induced contractions in the same assay system [1]. This functional selectivity suggests that CEH-19 Protein may have a different interaction profile with the bradykinin-potentiating effects often associated with ACE inhibition, potentially due to differences in tissue distribution or enzyme interaction kinetics.

Smooth Muscle Pharmacology Ex Vivo Assays Bradykinin Potentiation

Comparable in Vivo Blood Pressure Lowering Efficacy to Captopril

In a comparative in vivo study using pentobarbital-anesthetized dogs, intravenous administration of CEH-19 Protein (DU-1227) at a dose of 10 mg/kg resulted in a gradual lowering of diastolic blood pressure that was comparable to the effect produced by an equivalent dose of captopril [1]. The parent compound, alacepril, also showed a similar effect [1]. This establishes that the active metabolite achieves the primary therapeutic endpoint of blood pressure reduction to the same extent as a gold-standard ACE inhibitor, while possessing the distinct auxiliary characteristics noted in other evidence items.

Hypertension In Vivo Pharmacology Blood Pressure

Established Role as the Primary Active Moiety in Alacepril's Antihypertensive Mechanism

Metabolic studies have confirmed that CEH-19 Protein (DU-1227, desacetyl-alacepril) is the primary active metabolite responsible for the initial ACE inhibition following administration of the prodrug alacepril [1]. In vivo, protein-bound DU-1227 acts as a circulating reservoir, readily dissociating to release free DU-1227, which can then be further converted to captopril, thereby contributing to the prolonged hypotensive effect of alacepril [2]. This well-characterized metabolic pathway positions CEH-19 Protein as a critical intermediate for in vitro and in vivo pharmacokinetic/pharmacodynamic (PK/PD) modeling of alacepril's action.

Pharmacokinetics Drug Metabolism ACE Inhibition

Optimal Scientific and Industrial Applications for CEH-19 Protein (CAS 147757-73-1) Based on Evidence


Mechanistic Cardiovascular Studies Requiring Direct Metabolite Action

Ideal for in vivo hemodynamic studies where the goal is to isolate the effects of the active metabolite from the pharmacokinetic variability of prodrug activation. Its demonstrated direct and potent effect on carotid blood flow, distinct from the prodrug alacepril, makes it a superior tool for investigating ACE inhibitor-mediated changes in regional blood flow and vascular resistance [1].

Ex Vivo Organ Bath Assays for Profiling Functional Selectivity

Optimally suited for researchers conducting ex vivo pharmacology assays on isolated tissues, such as guinea-pig ileum. Its unique lack of effect on bradykinin-induced contractions, in contrast to captopril, provides a critical negative control or selective probe for dissecting the bradykinin-dependent and -independent pathways of ACE inhibitors [1].

Pharmacokinetic and Metabolism Studies of Alacepril

An essential analytical standard and research tool for in vitro metabolism assays (e.g., using liver microsomes or hepatocytes) and in vivo pharmacokinetic studies focused on the prodrug alacepril. Using this compound allows for the precise quantification of the rate and extent of alacepril's deacetylation, the key step in its bioactivation, and for tracking the subsequent conversion of this active metabolite to captopril [2].

Calibration and Validation of ACE Activity Assays

As the direct active moiety of alacepril with a free sulfhydryl group essential for ACE binding, this compound is a suitable positive control for validating in vitro ACE activity assays, enzyme inhibition kinetics studies, and for benchmarking the potency of novel ACE inhibitors against a known, active metabolite [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for ceh-19 protein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.